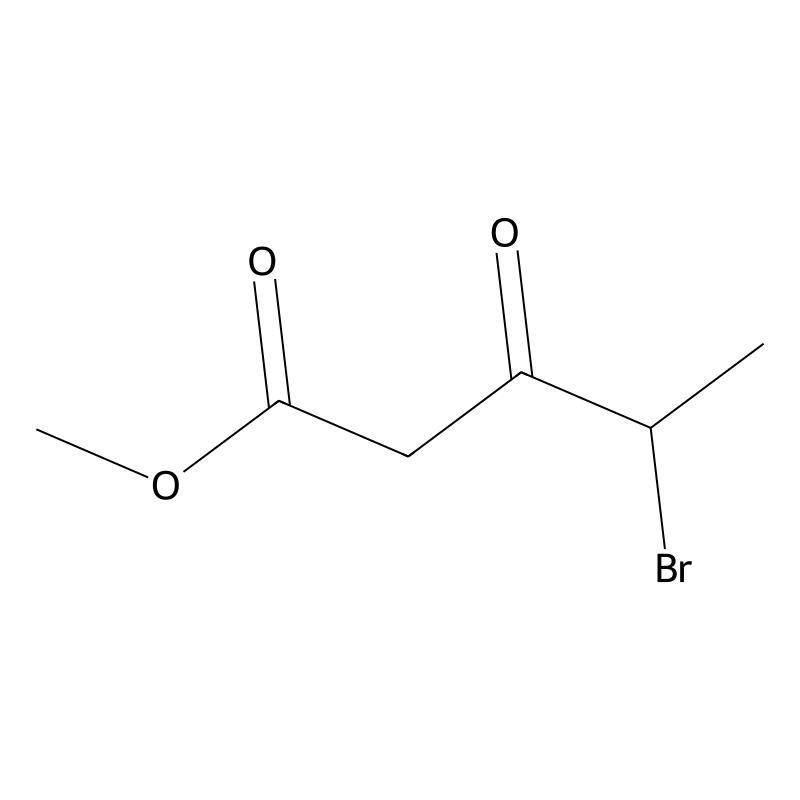

Methyl 4-bromo-3-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl 4-bromo-3-oxopentanoate is an organic compound classified as a brominated ester. Its molecular formula is , and it is characterized by the presence of a bromine atom, a ketone group, and an ester functional group. The compound features a five-carbon chain with a ketone located at the third carbon and a bromine substituent at the fourth carbon. This unique structure imparts significant reactivity, making it valuable in various chemical synthesis applications.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the leaving ability of the bromine atom, which enhances the compound's reactivity in synthetic pathways.

- Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. This transformation is significant for generating alcohol derivatives.

- Condensation Reactions: The compound can participate in aldol condensations, leading to the formation of larger carbon frameworks, which are essential in building complex organic molecules.

While specific biological activities of methyl 4-bromo-3-oxopentanoate have not been extensively documented, its derivatives are often explored for potential medicinal properties. The compound's ability to form diverse chemical structures through reactions makes it a candidate for synthesizing biologically active molecules, including enzyme inhibitors and other therapeutic agents .

The synthesis of methyl 4-bromo-3-oxopentanoate typically involves:

- Bromination of Methyl Acetoacetate: This method uses bromine as the brominating agent in solvents like acetic acid or carbon tetrachloride. The reaction occurs under mild conditions, often at room temperature.

- Automated Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Automated systems allow precise control over reaction parameters such as temperature and concentration, ensuring consistent production quality.

Methyl 4-bromo-3-oxopentanoate has several applications across various fields:

- Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound is instrumental in developing potential drug candidates due to its reactivity and versatility .

- Material Science: It is used in preparing polymers and advanced materials with tailored properties.

- Biological Studies: Methyl 4-bromo-3-oxopentanoate is employed in synthesizing enzyme inhibitors and other biologically relevant compounds.

The interaction studies involving methyl 4-bromo-3-oxopentanoate primarily focus on its reactivity with various nucleophiles and electrophiles. The bromine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions. Additionally, the ketone group's electrophilic nature allows it to participate in reduction and condensation reactions, which are critical for exploring its biological interactions and potential therapeutic applications .

Methyl 4-bromo-3-oxopentanoate can be compared with several structurally similar compounds:

| Compound Name | Structure Comparison | Unique Features |

|---|---|---|

| Ethyl 4-bromo-3-oxobutanoate | Similar structure but with an ethyl ester group | Different reactivity due to ethyl vs. methyl substitution |

| Methyl 4-chloro-3-oxobutanoate | Similar structure but with chlorine instead of bromine | Lower reactivity compared to the brominated compound |

| Methyl 3-oxobutanoate | Lacks the bromine atom | Less reactive in nucleophilic substitution reactions |

Uniqueness: The presence of the bromine atom in methyl 4-bromo-3-oxopentanoate enhances its reactivity compared to its chloro and non-halogenated counterparts. This characteristic makes it particularly advantageous for synthetic applications where selective substitution is required .

The synthesis of methyl 4-bromo-3-oxopentanoate traces its roots to early 20th-century bromination techniques, where ketones and esters were functionalized using elemental bromine. The compound gained prominence in the 1980s as a precursor for heterocyclic compounds, with its first detailed characterization appearing in patent literature for antifungal agents. PubChem records indicate systematic registration of its racemic form (CID 9815681) in 2006 and its (4S)-enantiomer (CID 86327660) in 2015, reflecting growing interest in stereoselective applications. Key milestones include:

- 1980s: Initial use in thiazole and pyridine syntheses.

- 2000s: Adoption in asymmetric catalysis for chiral building blocks.

- 2020s: Integration into green chemistry protocols using ammonium bromide and Oxone.

Significance in Synthetic Organic Chemistry

Methyl 4-bromo-3-oxopentanoate’s reactivity stems from two electrophilic centers: the bromine atom (C4) and the ketone (C3). This dual functionality enables:

- Nucleophilic substitutions: Bromine displacement by amines, thiols, or azides to form C–N, C–S, or C–N₃ bonds.

- Enolate chemistry: Base-mediated deprotonation at C2 or C4 for aldol or Michael additions.

- Cross-coupling reactions: Suzuki-Miyaura couplings at C4 for biaryl syntheses.

Its ester group enhances solubility in organic solvents, facilitating reactions in dichloromethane or THF.

Classical Synthetic Routes

Classical synthesis of methyl 4-bromo-3-oxopentanoate involves bromination of methyl levulinate (methyl 4-oxopentanoate) using molecular bromine. In a representative procedure, methyl levulinate is dissolved in methanol and treated with bromine under reflux conditions for 25 minutes, yielding a 96.6% mixture of methyl 3-bromo-4-oxopentanoate and its 5-bromo isomer [1] [4]. The crude product is extracted with ethyl acetate and purified via solvent evaporation, avoiding chromatographic separation [1].

Table 1: Classical Bromination Methods

| Substrate | Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl levulinate | Br₂ | Methanol | Reflux | 96.6% |

This method prioritizes simplicity and scalability but lacks regioselectivity, often producing isomeric byproducts [1] [4].

Modern Synthetic Approaches

Modern strategies employ regioselective brominating agents such as bromodimethylsulfonium bromide (BDMS). BDMS enables α-monobromination of β-keto esters at 0–5°C without Lewis acids or bases, achieving >90% yields for analogous compounds [2]. For example, BDMS selectively brominates the α-carbon of β-keto esters within 2 hours, avoiding side-chain halogenation [2]. Similarly, N-bromosuccinimide (NBS) in acetic acid has been explored for para-selective bromination in acetophenone derivatives, though direct applications to methyl 4-bromo-3-oxopentanoate require further validation [6].

Green Chemistry Applications in Synthesis

BDMS exemplifies green chemistry principles by replacing hazardous molecular bromine. Its solid-state nature reduces volatility risks, and the byproduct dimethyl sulfide is less toxic than HBr [2]. Solvent optimization studies suggest ethyl acetate as a recyclable alternative to dichloromethane, aligning with atom economy goals [1].

Table 2: Green Bromination Metrics

| Metric | Classical (Br₂) | Modern (BDMS) |

|---|---|---|

| Toxicity | High | Moderate |

| Byproduct | HBr | (CH₃)₂S |

| Solvent Recovery | Limited | High |

Scalability and Industrial Production Methods

The classical route’s scalability is demonstrated at 0.25-mole scales, with ethyl acetate enabling efficient phase separation and solvent recovery [1]. Continuous flow systems could further enhance throughput by minimizing reaction times (e.g., 25-minute reflux) [1]. Industrial adoption faces challenges in isomer separation, necessitating distillation or crystallization optimizations [4].

Asymmetric Synthesis Strategies

Asymmetric synthesis of methyl 4-bromo-3-oxopentanoate remains underdeveloped. Potential approaches include enzymatic desymmetrization of prochiral intermediates or chiral auxiliaries to induce enantioselectivity during bromination. No peer-reviewed studies specifically addressing this compound’s asymmetric synthesis were identified in the literature.

Biocatalytic Production Methods

Biocatalytic bromination using haloperoxidases or flavin-dependent enzymes has been reported for structurally similar β-keto esters. However, applications to methyl 4-bromo-3-oxopentanoate are not documented, highlighting a gap in current research.

Regioselective Bromination Research

Regioselectivity in β-keto ester bromination is governed by enolate formation and reaction conditions. BDMS favors α-bromination via acid-catalyzed enolization, while molecular bromine may proceed through radical intermediates, leading to mixed regioisomers [2] [5]. For example, Mayo’s radical chain mechanism proposes bromine addition to the tertiary enol, followed by rearrangement to the thermodynamically stable α-bromo product [5].

Table 3: Regioselectivity Drivers

| Factor | Effect on Regioselectivity |

|---|---|

| Brominating Agent | BDMS → α-selectivity [2] |

| Solvent Polarity | Polar solvents favor enolization [5] |

| Temperature | Low temps favor kinetic control [5] |

Process Optimization Studies

Key optimizations include:

- Reaction Time: Reducing bromine exposure to 25 minutes minimizes degradation [1].

- Workup: Sodium carbonate neutralizes HBr post-reaction, simplifying purification [5].

- Solvent Choice: Ethyl acetate’s azeotropic properties facilitate moisture removal without desiccants [1].

Table 4: Optimized Parameters

| Parameter | Optimized Value | Outcome |

|---|---|---|

| Bromination Time | 25 minutes | 96.6% yield [1] |

| Neutralization | Na₂CO₃ | HBr removal [5] |

| Solvent | Ethyl acetate | Azotropic drying [1] |